Benzo(a)pyrene-3,6-dione, 7-methyl-
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Overview
Description
Benzo(a)pyrene-3,6-dione, 7-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its structural complexity and potential applications in various scientific fields. This compound is characterized by a fused ring system with multiple aromatic rings, making it a subject of study in organic chemistry and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-3,6-dione, 7-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of biphenyl intermediates followed by oxidation reactions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired aromatic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-3,6-dione, 7-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Benzo(a)pyrene-3,6-dione, 7-methyl-, such as quinones and dihydro compounds .
Scientific Research Applications
Benzo(a)pyrene-3,6-dione, 7-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo(a)pyrene-3,6-dione, 7-methyl- involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potentially causing cancer. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to cellular damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: A parent compound of Benzo(a)pyrene-3,6-dione, 7-methyl-, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dione: Another derivative with similar structural features and biological activities.
7-methylbenzo(a)pyrene: A methylated derivative with distinct chemical and biological properties.
Uniqueness
Benzo(a)pyrene-3,6-dione, 7-methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for studying the effects of structural modifications on the behavior of PAHs .
Properties
CAS No. |
79418-84-1 |
---|---|
Molecular Formula |
C21H12O2 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
7-methylbenzo[a]pyrene-3,6-dione |
InChI |
InChI=1S/C21H12O2/c1-11-3-2-4-13-14-7-5-12-6-10-17(22)15-8-9-16(20(14)19(12)15)21(23)18(11)13/h2-10H,1H3 |
InChI Key |
BRSAZFIAPGRECE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O |
Origin of Product |
United States |
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